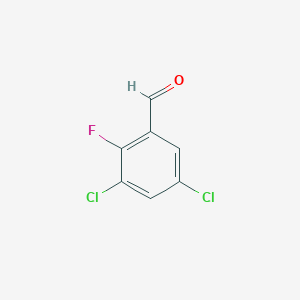

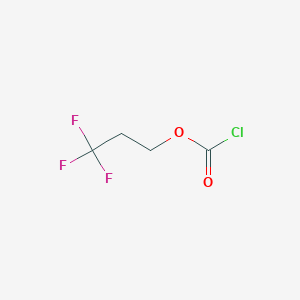

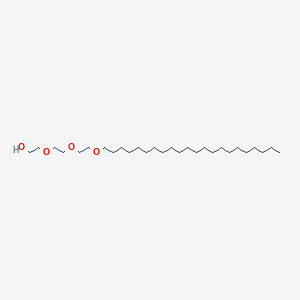

![molecular formula C11H15ClN2S2 B1457737 6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride CAS No. 2034156-63-1](/img/structure/B1457737.png)

6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride

Overview

Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their broad range of chemical and biological properties .

Molecular Structure Analysis

The compound contains a benzothiazole ring, which is a type of heterocyclic compound. It also has a methylthio group and an imine group attached to it .Scientific Research Applications

Antimicrobial Applications

Thiazole derivatives, including compounds like 6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride, have been extensively studied for their antimicrobial properties . These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antibiotics and antifungal agents. Their mechanism of action often involves interfering with bacterial cell wall synthesis or fungal cell membrane integrity.

Antitumor and Cytotoxic Activities

Research has indicated that thiazole compounds exhibit significant antitumor and cytotoxic activities . They can induce apoptosis in cancer cells and inhibit tumor growth. This is particularly important in the search for novel chemotherapeutic agents that can offer better efficacy and reduced side effects compared to current treatments.

Neuroprotective Effects

Thiazole derivatives are also being explored for their neuroprotective effects . They may offer therapeutic potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s by protecting neuronal cells from damage and improving neurological functions.

Agricultural Applications

In agriculture, thiazole compounds are used as fungicides and biocides . They help protect crops from fungal infections and can be used in the preservation of stored agricultural products. Their role in enhancing crop yield and quality is a significant area of research.

Industrial Applications

Thiazoles serve as chemical reaction accelerators and are involved in the synthesis of various industrial products . They are used in the manufacturing of dyes, rubber products, and other materials where their chemical properties facilitate specific reactions.

Environmental Science Applications

In environmental science, thiazole derivatives are utilized in the analysis of water contaminants . They play a role in the trace determination of pollutants in drinking and surface water, contributing to environmental monitoring and safety.

Biochemical Research

Thiazole compounds are valuable in biochemical research due to their involvement in essential biological processes . They are part of the structure of vitamins, such as Vitamin B1, and are used in studies related to metabolism and enzymatic reactions.

Pharmacological Developments

The pharmacological potential of thiazole derivatives is vast, with applications ranging from anti-inflammatory and analgesic to antipyretic and antiviral activities . They are key in the development of new drugs that can address various health issues, including infectious diseases and chronic conditions.

Mechanism of Action

Target of Action

Compounds with a thiazole ring have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular function . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .

properties

IUPAC Name |

6-methyl-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S2.ClH/c1-8-3-4-9-10(7-8)15-11(12)13(9)5-6-14-2;/h3-4,7,12H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWUESYNVFDGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=N)S2)CCSC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

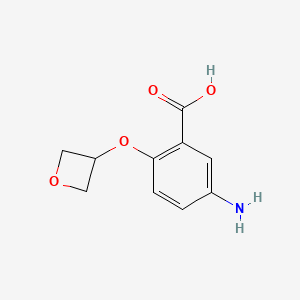

![[1-(Difluoromethyl)cyclobutyl]methanol](/img/structure/B1457655.png)

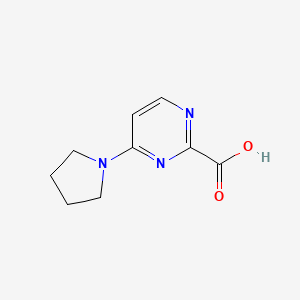

![8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457661.png)

![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B1457662.png)

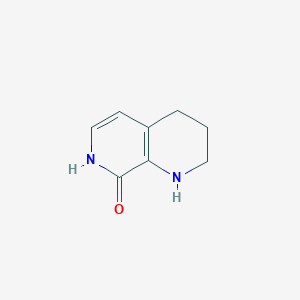

![3-(pyrrolidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1457671.png)